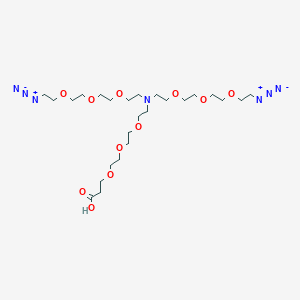

N-(acid-PEG3)-N-bis(PEG3-azide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(acid-PEG3)-N-bis(PEG3-azide)” is a type of PROTAC linker . PROTAC linkers are crosslinkers that connect two functional motifs of a PROTAC, a target protein binder, and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .

These linkers can be monodisperse, polydispersed, or multi-arm PEG linkers . The synthesis process also involves click chemistry tools .

Molecular Structure Analysis

The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-azide)” involves an azide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond .Chemical Reactions Analysis

The terminal azide of “N-(acid-PEG3)-N-bis(PEG3-azide)” reacts with alkyne, BCN, DBCO via click chemistry . This includes copper (I)-catalyzed, ruthenium-catalyzed, and strain-promoted azide-alkyl cyclization reactions (CuAAC, RuAAC, and SPAAC, respectively) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(acid-PEG3)-N-bis(PEG3-azide)” are influenced by the presence of PEG. The insertion of PEG increases the water-solubility of the molecules . The solubility of biotin reagents varies greatly, with some being only soluble in organic solvents, i.e., DMSO and DMF, while others have sulfo-NHS or different lengths of PEG to enhance the solubility .Scientific Research Applications

Bio-Orthogonal Coupling and Quantum Dots

N-(acid-PEG3)-N-bis(PEG3-azide) is a compound with notable applications in bio-orthogonal coupling techniques, particularly useful for modifying the surfaces of quantum dots (QDs). This compound allows for the introduction of azide or aldehyde groups onto QD surfaces, enabling specific reactions with two distinct targets due to the distinct chemoselectivities of these functional groups. Such QD platforms are promising for in vivo imaging and delivery due to their unique optical features and stability under catalyst-free conditions (Zhan et al., 2016).

Linear-Dendritic Diblock Copolymers

The compound has applications in the synthesis of photoaddressable linear-dendritic diblock copolymers, which include poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. These polymers, functionalized with mesogenic and photochromic units, are synthesized via click chemistry and exhibit properties useful in liquid crystal technology and other applications requiring controlled light-responsiveness (Barrio et al., 2009).

Umbrella-Like Poly(ethylene glycol) Synthesis

The compound is involved in the synthesis of "umbrella-like" poly(ethylene glycol) structures with monofunctional end groups. These structures have a unique architecture allowing for easy modification to bioactive groups, making them suitable for protein conjugation and other bioconjugation applications (Zhang et al., 2010).

BF2 Azadipyrromethene Fluorophores

N-(acid-PEG3)-N-bis(PEG3-azide) is used in the synthesis of water-soluble fluorophores. These fluorophores, exhibiting excellent near-infrared photophysical properties, are promising for live cell microscopy imaging and offer potential for last-step structural modifications, making them versatile for various bioimaging applications (Wu et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(acid-PEG3)-N-bis(PEG3-azide) is primary amine groups . The terminal carboxylic acid of the compound is reactive with these primary amine groups .

Mode of Action

The compound interacts with its targets through the formation of a stable amide bond . This reaction occurs in the presence of activators such as EDC or HATU . Additionally, the azide group of the compound enables Click Chemistry .

Biochemical Pathways

The compound affects the biochemical pathways involving primary amine groups . The formation of a stable amide bond alters these pathways, and the downstream effects are dependent on the specific biochemical context .

Pharmacokinetics

The ADME properties of N-(acid-PEG3)-N-bis(PEG3-azide) The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific biochemical context in which the compound is used . The formation of a stable amide bond with primary amine groups can alter the function of proteins or other biomolecules containing these groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(acid-PEG3)-N-bis(PEG3-azide) . For instance, the pH of the environment can affect the reactivity of the compound’s carboxylic acid group . Additionally, the temperature and solvent used can also impact the compound’s stability and reactivity .

Future Directions

Biochemical Analysis

Biochemical Properties

The azide group in N-(acid-PEG3)-N-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows N-(acid-PEG3)-N-bis(PEG3-azide) to form stable bonds with a variety of biomolecules, including enzymes and proteins, that contain alkyne moieties .

Molecular Mechanism

N-(acid-PEG3)-N-bis(PEG3-azide) exerts its effects at the molecular level through its azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

properties

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYOYQVZPSNFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49N7O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

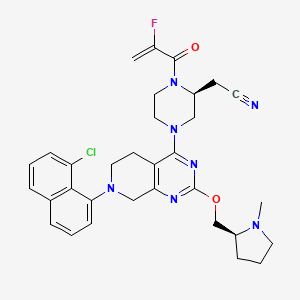

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)